molecular formula C5H6N2O3 B13343582 3-(1,3,4-Oxadiazol-2-yl)propanoic acid

3-(1,3,4-Oxadiazol-2-yl)propanoic acid

Katalognummer: B13343582
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: BQYJMFQABUVKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3,4-Oxadiazol-2-yl)propanoic acid is a heterocyclic compound containing an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazine derivatives with carboxylic acids under reflux conditions, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

3-(1,3,4-Oxadiazol-2-yl)propanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,3,4-Oxadiazol-2-yl)propanoic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring enhances its stability and reactivity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C5H6N2O3

Molekulargewicht

142.11 g/mol

IUPAC-Name

3-(1,3,4-oxadiazol-2-yl)propanoic acid

InChI

InChI=1S/C5H6N2O3/c8-5(9)2-1-4-7-6-3-10-4/h3H,1-2H2,(H,8,9)

InChI-Schlüssel

BQYJMFQABUVKNG-UHFFFAOYSA-N

Kanonische SMILES

C1=NN=C(O1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.